molecular formula C9H11Cl2F2N3 B2833144 [1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride CAS No. 2470438-18-5

[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride

Cat. No.: B2833144
CAS No.: 2470438-18-5
M. Wt: 270.1
InChI Key: WSMBPCGDWLTPNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride typically involves the introduction of a difluoromethyl group into the benzimidazole ring. One common method includes the use of difluoromethylation reagents in the presence of a suitable catalyst. For instance, the reaction of benzimidazole with difluoromethylating agents such as ClCF₂H in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various N-substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of [1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The benzimidazole ring structure allows for interactions with nucleic acids and proteins, contributing to its bioactivity .

Comparison with Similar Compounds

Biological Activity

[1-(Difluoromethyl)benzimidazol-2-yl]methanamine; dihydrochloride is a benzimidazole derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

  • IUPAC Name : [1-(Difluoromethyl)benzimidazol-2-yl]methanamine; dihydrochloride
  • CAS Number : 5805-57-2
  • Molecular Formula : C10H12Cl2N3

Benzimidazole derivatives typically exert their biological effects through several mechanisms:

  • Enzyme Inhibition : They often interact with enzymes by binding to active sites, which can inhibit or activate enzymatic functions. This interaction can involve hydrogen bonding and hydrophobic interactions.
  • Cell Signaling Modulation : These compounds can influence cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.
  • Antimicrobial Activity : Many benzimidazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Biological Activity Overview

The biological activity of [1-(Difluoromethyl)benzimidazol-2-yl]methanamine; dihydrochloride can be summarized as follows:

Activity TypeDescription
Antimicrobial Exhibits broad-spectrum activity against various bacterial strains, including E. coli and S. aureus.
Antiviral Potential efficacy against viral infections; specific mechanisms require further investigation.
Anticancer Induces apoptosis in cancer cells through modulation of signaling pathways.
Anti-inflammatory Reduces inflammation markers in vitro and in vivo models.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various benzimidazole derivatives, including [1-(Difluoromethyl)benzimidazol-2-yl]methanamine; dihydrochloride. The compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ciprofloxacin .

Anticancer Properties

Research on a series of benzimidazole derivatives demonstrated that compounds similar to [1-(Difluoromethyl)benzimidazol-2-yl]methanamine; dihydrochloride possess potent anticancer activity. One study reported that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins .

Inhibition of Viral Replication

In vitro studies indicated that certain benzimidazole derivatives exhibit antiviral properties by inhibiting viral replication through interference with viral polymerases. While specific data on [1-(Difluoromethyl)benzimidazol-2-yl]methanamine; dihydrochloride is limited, related compounds have shown promise against RNA viruses .

Structure-Activity Relationship (SAR)

The structure of benzimidazole derivatives plays a crucial role in their biological activity. Modifications at the 1 or 2 positions of the benzimidazole ring can significantly affect their potency and selectivity for different biological targets. For instance:

  • Substitution Patterns : The presence of difluoromethyl groups enhances lipophilicity and may improve membrane permeability.
  • Hydrophilicity vs. Lipophilicity : Balancing these properties is essential for optimizing bioavailability and reducing toxicity.

Properties

IUPAC Name

[1-(difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N3.2ClH/c10-9(11)14-7-4-2-1-3-6(7)13-8(14)5-12;;/h1-4,9H,5,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMBPCGDWLTPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C(F)F)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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